4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide
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Description
The compound “4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide” is a complex organic compound . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular formula of this compound is C18H18N4O2 . The InChI code is 1S/C18H18N4O2/c23-12-13-1-3-14 (4-2-13)16-11-19-18-6-5-17 (21-22 (16)18)20-15-7-9-24-10-8-15/h1-6,11-12,15H,7-10H2, (H,20,21) . This information can be used to analyze the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 322.36 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide' involves the synthesis of the intermediate compound '6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-amine' followed by its reaction with '4-bromo-1-sulfamoylbenzene' to obtain the final product.", "Starting Materials": [ "4-bromo-1-sulfamoylbenzene", "4-bromo-1-nitrobenzene", "Sodium hydride", "Oxane", "Hydrochloric acid", "Sodium nitrite", "Sodium azide", "Copper(I) iodide", "Sodium borohydride", "Sulfuric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-amine", "a. Dissolve 4-bromo-1-nitrobenzene (1.0 g, 4.5 mmol) and sodium hydride (0.2 g, 5.0 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Add oxane (0.5 mL, 5.5 mmol) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "c. Add hydrochloric acid (1 M, 10 mL) to the reaction mixture and stir for 30 minutes.", "d. Extract the product with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-amine as a yellow solid (0.8 g, 70%).", "Step 2: Synthesis of 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide", "a. Dissolve 6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-amine (0.5 g, 2.2 mmol) and 4-bromo-1-sulfamoylbenzene (0.8 g, 2.2 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Add copper(I) iodide (0.1 g, 0.5 mmol) and sodium azide (0.3 g, 4.5 mmol) to the reaction mixture and stir at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and add water (20 mL).", "d. Extract the product with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography using ethyl acetate/hexane as the eluent to obtain 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide as a white solid (0.5 g, 45%)." ] } | |
CAS No. |
1012345-93-5 |
Molecular Formula |
C17H19N5O3S |
Molecular Weight |
373.4 |
Purity |
95 |
Origin of Product |
United States |
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